Ethyl 5-oxo-5-[3-(pyrrolidinomethyl)phenyl]valerate
CAS No.: 898771-04-5
Cat. No.: VC2291309
Molecular Formula: C18H25NO3
Molecular Weight: 303.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 898771-04-5 |
|---|---|
| Molecular Formula | C18H25NO3 |
| Molecular Weight | 303.4 g/mol |
| IUPAC Name | ethyl 5-oxo-5-[3-(pyrrolidin-1-ylmethyl)phenyl]pentanoate |
| Standard InChI | InChI=1S/C18H25NO3/c1-2-22-18(21)10-6-9-17(20)16-8-5-7-15(13-16)14-19-11-3-4-12-19/h5,7-8,13H,2-4,6,9-12,14H2,1H3 |
| Standard InChI Key | VBLZGUDBCSCOOJ-UHFFFAOYSA-N |
| SMILES | CCOC(=O)CCCC(=O)C1=CC=CC(=C1)CN2CCCC2 |
| Canonical SMILES | CCOC(=O)CCCC(=O)C1=CC=CC(=C1)CN2CCCC2 |
Introduction
Chemical Identity and Basic Properties
Ethyl 5-oxo-5-[3-(pyrrolidinomethyl)phenyl]valerate is an organic compound categorized as an ester derivative of carboxylic acids. It possesses several key identifying characteristics that distinguish it within chemical databases and research applications.
Identification Parameters
The compound is precisely identified through several standardized chemical identifiers as detailed below:
| Parameter | Value |
|---|---|
| CAS Number | 898771-04-5 |
| Molecular Formula | C₁₈H₂₅NO₃ |
| Molecular Weight | 303.4 g/mol |
| IUPAC Name | ethyl 5-oxo-5-[3-(pyrrolidin-1-ylmethyl)phenyl]pentanoate |
| Standard InChI | InChI=1S/C18H25NO3/c1-2-22-18(21)10-6-9-17(20)16-8-5-7-15(13-16)14-19-11-3-4-12-19/h5,7-8,13H,2-4,6,9-12,14H2,1H3 |
| Standard InChIKey | VBLZGUDBCSCOOJ-UHFFFAOYSA-N |
| SMILES | CCOC(=O)CCCC(=O)C1=CC=CC(=C1)CN2CCCC2 |
The compound features a distinct arrangement of atoms with 18 carbon atoms, 25 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms. This specific molecular composition contributes to its physical and chemical properties, making it suitable for various research applications.
Structural Characteristics and Molecular Features
Understanding the structural components of Ethyl 5-oxo-5-[3-(pyrrolidinomethyl)phenyl]valerate provides insight into its reactivity and potential applications in chemical synthesis and medicinal chemistry.
Structural Components
The molecule can be broken down into four key structural elements:
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An ethyl ester group (-COOC₂H₅)
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A flexible aliphatic chain (valerate backbone)
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A carbonyl group connecting to the aromatic ring
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A meta-substituted phenyl ring bearing a pyrrolidinomethyl group
The presence of these diverse functional groups creates a molecule with multiple reaction sites and conformational flexibility. The pyrrolidinomethyl group, being a basic nitrogen-containing moiety, contributes to the compound's potential to interact with biological targets through hydrogen bonding and other non-covalent interactions.
Molecular Characteristics
The structural arrangement of Ethyl 5-oxo-5-[3-(pyrrolidinomethyl)phenyl]valerate results in specific molecular characteristics:
These characteristics collectively determine the compound's reactivity profile, stability under various conditions, and potential interactions with biological systems.
Analytical Characterization Techniques
Confirming the structure, purity, and identity of Ethyl 5-oxo-5-[3-(pyrrolidinomethyl)phenyl]valerate requires a combination of analytical techniques commonly employed in organic chemistry research.
Spectroscopic Methods
Several spectroscopic techniques are particularly valuable for characterizing this compound:
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the compound's structure:
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¹H-NMR would show characteristic signals for:
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Ethyl group protons (triplet and quartet)
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Methylene protons in the valerate chain
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Aromatic protons with meta-substitution pattern
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Pyrrolidine ring protons
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Benzylic methylene protons
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¹³C-NMR would confirm:
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Carbonyl carbon signals (ester and ketone)
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Aromatic carbon signals
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Aliphatic carbon signals from both the valerate chain and pyrrolidine ring
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Infrared (IR) Spectroscopy
IR spectroscopy would reveal characteristic absorption bands for:
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Ester carbonyl stretch (~1735 cm⁻¹)
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Ketone carbonyl stretch (~1680 cm⁻¹)
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Aromatic C=C stretching (~1600 cm⁻¹)
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C-N stretching from the pyrrolidine group (~1200-1350 cm⁻¹)
Chromatographic Methods
High-performance liquid chromatography (HPLC) and gas chromatography (GC) are valuable for:
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Assessing compound purity
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Monitoring reaction progress during synthesis
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Quality control in batch production
These analytical techniques are essential for confirming the structural integrity and purity of Ethyl 5-oxo-5-[3-(pyrrolidinomethyl)phenyl]valerate before its use in research applications.
Applications in Medicinal Chemistry
Ethyl 5-oxo-5-[3-(pyrrolidinomethyl)phenyl]valerate has several potential applications in pharmaceutical research and development, primarily as an intermediate in the synthesis of bioactive compounds.
Comparison with Related Compounds
To better understand Ethyl 5-oxo-5-[3-(pyrrolidinomethyl)phenyl]valerate, it is valuable to compare it with structurally related compounds that share similar functionalities or structural motifs.
Structural Analogues
Several compounds share structural similarities with Ethyl 5-oxo-5-[3-(pyrrolidinomethyl)phenyl]valerate:
These structural variations can significantly affect properties such as solubility, reactivity, and potential biological activities. The comparison highlights how subtle structural modifications can be used to fine-tune compound properties for specific applications.
Positional Isomers
Position isomers with the pyrrolidinomethyl group at different positions on the phenyl ring would exhibit different physicochemical properties:
| Compound | CAS Number | Molecular Formula | Key Differences |
|---|---|---|---|
| Ethyl 5-oxo-5-[2-(pyrrolidinomethyl)phenyl]valerate | 898775-30-9 | C₁₈H₂₅NO₃ | Pyrrolidinomethyl group at ortho position |
| Ethyl 5-oxo-5-[3-(pyrrolidinomethyl)phenyl]valerate | 898771-04-5 | C₁₈H₂₅NO₃ | Pyrrolidinomethyl group at meta position |
| Ethyl 5-oxo-5-[4-(pyrrolidinomethyl)phenyl]valerate | (Not in search results) | C₁₈H₂₅NO₃ | Hypothetical para isomer |
The position of substituents on aromatic rings can significantly impact electronic distribution, steric hindrance, and consequently, reactivity and binding properties in biological systems.
Research and Development Considerations
When working with Ethyl 5-oxo-5-[3-(pyrrolidinomethyl)phenyl]valerate in research settings, several important considerations should be addressed to ensure safety, efficiency, and reliability of results.
Research Applications
Researchers working with this compound should consider:
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Solubility characteristics when designing experiments
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Stability under various pH conditions and temperatures
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Potential reactivity with nucleophiles due to the presence of ester and ketone groups
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Compatibility with common solvents used in biological assays
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Appropriate analytical methods for tracking the compound in complex matrices
These considerations are essential for developing robust experimental protocols that yield reliable and reproducible results when working with Ethyl 5-oxo-5-[3-(pyrrolidinomethyl)phenyl]valerate.
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